molecular formula C15H13BrFNO B5885422 N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B5885422
M. Wt: 322.17 g/mol
InChI Key: ZHRCIYRNLYRKJD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted methylphenyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylaniline and 4-fluorobenzoyl chloride.

    Acylation Reaction: The 4-bromo-2-methylaniline undergoes an acylation reaction with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Formation of substituted phenyl derivatives.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(4-fluorophenyl)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide is unique due to the specific combination of bromo and fluoro substituents, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO/c1-10-8-12(16)4-7-14(10)18-15(19)9-11-2-5-13(17)6-3-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRCIYRNLYRKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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